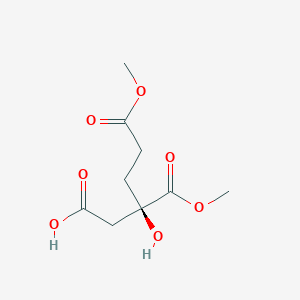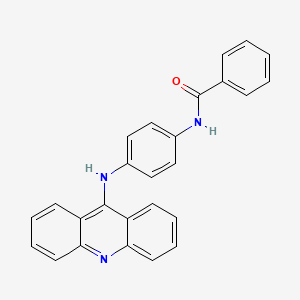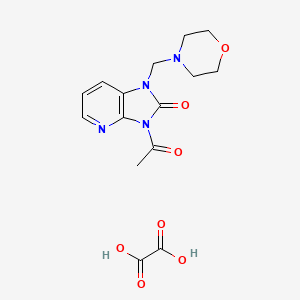
1-Morpholinomethyl-3-acetyl-2-oxoimidazo(4,5-b)pyridine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Introduction of the morpholinomethyl group: This step involves the reaction of the imidazo[4,5-b]pyridine intermediate with morpholine and formaldehyde under basic conditions.
Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Morpholine-containing compounds: These compounds have a morpholine moiety and are known for their pharmacological properties.
Uniqueness
3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate is unique due to the combination of its imidazo[4,5-b]pyridine core and morpholinomethyl group, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Numéro CAS |
85930-05-8 |
|---|---|
Formule moléculaire |
C15H18N4O7 |
Poids moléculaire |
366.33 g/mol |
Nom IUPAC |
3-acetyl-1-(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid |
InChI |
InChI=1S/C13H16N4O3.C2H2O4/c1-10(18)17-12-11(3-2-4-14-12)16(13(17)19)9-15-5-7-20-8-6-15;3-1(4)2(5)6/h2-4H,5-9H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
LEILJUUGGJIXMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=CC=N2)N(C1=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


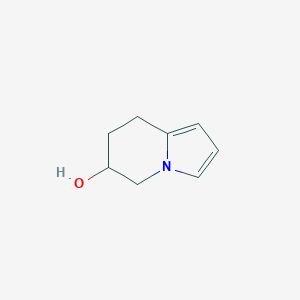


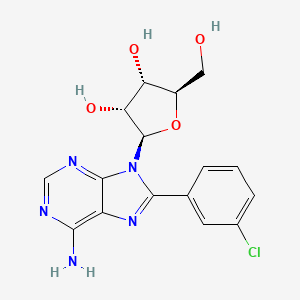
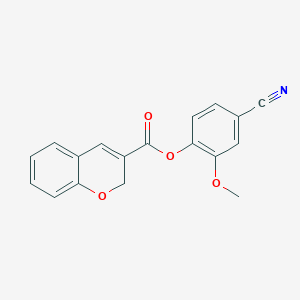
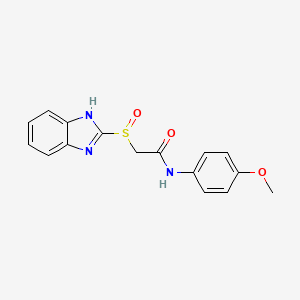
![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
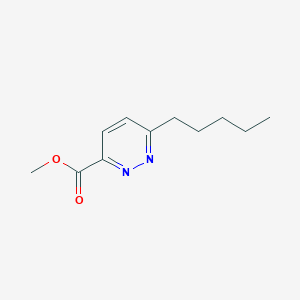

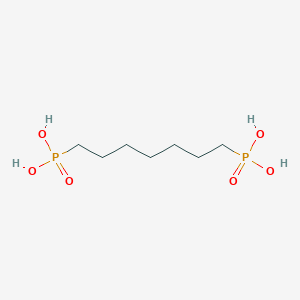
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
